3-Chloro-4-(pentyloxy)benzoic acid
Description
3-Chloro-4-(pentyloxy)benzoic acid is a substituted benzoic acid derivative featuring a chlorine atom at the 3-position and a pentyloxy group at the 4-position of the aromatic ring. Applications include its use in liquid-crystalline polymers, where the alkoxy chain length modulates mesomorphic behavior , and as intermediates in pharmaceutical research .
Properties
Molecular Formula |
C12H15ClO3 |
|---|---|
Molecular Weight |
242.70 g/mol |
IUPAC Name |
3-chloro-4-pentoxybenzoic acid |
InChI |
InChI=1S/C12H15ClO3/c1-2-3-4-7-16-11-6-5-9(12(14)15)8-10(11)13/h5-6,8H,2-4,7H2,1H3,(H,14,15) |
InChI Key |
HANPVWXKAKDJDV-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCOC1=C(C=C(C=C1)C(=O)O)Cl |
Origin of Product |
United States |
Comparison with Similar Compounds
Substituent Effects on Physicochemical Properties
Table 1: Structural and Functional Comparisons
Key Observations:
- Alkoxy Chain Length: Increasing alkoxy chain length (butyloxy → pentyloxy → octyloxy) improves thermal stability and mesophase range in liquid-crystalline polymers due to enhanced van der Waals interactions .
- Functional Group Variations: Replacement of alkoxy with hydroxymethyl () or cyanophenoxy () shifts applications from materials science to pharmacology, emphasizing the role of substituent polarity and hydrogen-bonding capacity.
- Chlorine Position: Chlorine at the 3-position (meta to carboxylic acid) reduces pKa compared to unsubstituted benzoic acid, while alkoxy groups at the 4-position (para to Cl) further modulate electronic effects .
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